molecular formula C13H9ClN4 B13873386 N-(2-chloropyrimidin-4-yl)quinolin-6-amine

N-(2-chloropyrimidin-4-yl)quinolin-6-amine

Cat. No.: B13873386
M. Wt: 256.69 g/mol
InChI Key: MOUJWFXYJMQUNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves the reaction of 2,4-dichloropyrimidine with quinolin-6-amine. The reaction is typically carried out in the presence of a base such as sodium bicarbonate and a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures until completion, followed by the addition of water to precipitate the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2-chloropyrimidin-4-yl)quinolin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chloropyrimidin-4-yl)quinolin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-chloropyrimidin-4-yl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like PI3K/AKT/mTOR, which play a role in cell proliferation and apoptosis . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chloropyrimidin-4-yl)quinolin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrimidine and quinoline structures, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)quinolin-6-amine

InChI

InChI=1S/C13H9ClN4/c14-13-16-7-5-12(18-13)17-10-3-4-11-9(8-10)2-1-6-15-11/h1-8H,(H,16,17,18)

InChI Key

MOUJWFXYJMQUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC3=NC(=NC=C3)Cl)N=C1

Origin of Product

United States

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